molecular formula C4H5NO3S B129170 2-Oxo-1,3-thiazolidine-5-carboxylic acid CAS No. 145283-66-5

2-Oxo-1,3-thiazolidine-5-carboxylic acid

Cat. No.: B129170
CAS No.: 145283-66-5
M. Wt: 147.15 g/mol
InChI Key: XAUYBXHQDHHHGE-UHFFFAOYSA-N
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Description

2-Oxo-1,3-thiazolidine-5-carboxylic acid is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its diverse biological activities and is often used as a precursor in the synthesis of various bioactive molecules .

Biochemical Analysis

Cellular Effects

2-Oxo-1,3-thiazolidine-5-carboxylic acid has been observed to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues is a critical aspect of its function . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are important areas of study . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-1,3-thiazolidine-5-carboxylic acid typically involves the reaction of cysteine with formaldehyde under acidic conditions. This reaction forms a thiazolidine ring through a cyclization process .

Industrial Production Methods: In industrial settings, the production of this compound can be optimized using green chemistry approaches. These methods aim to improve yield, purity, and selectivity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-1,3-thiazolidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiazolidine derivatives .

Scientific Research Applications

2-Oxo-1,3-thiazolidine-5-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Thiazolidine-4-carboxylic acid: Similar in structure but lacks the oxo group at the second position.

    Thiazolidinedione: Contains a similar thiazolidine ring but with a different functional group at the fourth position.

Uniqueness: 2-Oxo-1,3-thiazolidine-5-carboxylic acid is unique due to its specific structure, which allows it to act as a prodrug for cysteine. This property is not shared by all thiazolidine derivatives, making it particularly valuable for applications requiring cysteine or glutathione synthesis .

Properties

IUPAC Name

2-oxo-1,3-thiazolidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO3S/c6-3(7)2-1-5-4(8)9-2/h2H,1H2,(H,5,8)(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUYBXHQDHHHGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00596892
Record name 2-Oxo-1,3-thiazolidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00596892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145283-66-5
Record name 2-Oxo-1,3-thiazolidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00596892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxo-1,3-thiazolidine-5-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

12.0 ml of a 1 N aqueous solution of sodium hydroxide were added to a suspension of 1.2 g of 3-amino-2-(benzylthiocarbonylthio)propionic acid hydrochloride in 35 ml of ethanol, and the resulting mixture was stirred at room temperature for 30 minutes, after which 12.0 ml of 1 N aqueous hydrochloric acid were added, whilst ice-cooling. The solvent was then removed by distillation under reduced pressure, the resulting residue was dissolved in diethyl ether and the solution was dried over anhydrous magnesium sulfate. The solvent was then removed by distillation under reduced pressure, to give 0.50 g of a colorless powder. This powder was recrystallized from ethyl acetate, to give 0.25 g of the title compound as colorless columnar crystals, melting at 148°-150° C.
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3-amino-2-(benzylthiocarbonylthio)propionic acid hydrochloride
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Synthesis routes and methods II

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